5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide
Description
This compound features a fluorinated benzene core substituted with a methoxy group at position 2 and a sulfonamide moiety at position 1. The sulfonamide is linked to a thian (tetrahydrothiopyran) ring modified at position 4 with a 2-hydroxyethoxy group and a methyl bridge.
Key structural attributes:
- Fluorine atom: Enhances electronegativity and metabolic stability.
- Methoxy group: Influences electronic distribution and solubility.
- Sulfonamide: A common pharmacophore in enzyme inhibitors (e.g., VEGFR2 inhibitors) .
- Thian ring: Provides conformational rigidity; the 2-hydroxyethoxy substituent may improve aqueous solubility .
Properties
IUPAC Name |
5-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO5S2/c1-21-13-3-2-12(16)10-14(13)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBPMMCDVRBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the thian ring and the introduction of the sulfonamide group. Common synthetic routes may involve the use of reagents such as fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in synthesizing other sulfonamide derivatives and functionalized aromatic compounds.
- Reagent in Organic Reactions : It is employed as a reagent in various organic reactions, facilitating transformations that are critical in synthetic chemistry.
2. Biology
- Antimicrobial Activity : Research indicates that 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
- Antiviral Properties : The compound is being investigated for its antiviral activities, particularly against viruses that pose significant health threats. Preliminary studies indicate promising results in inhibiting viral replication.
- Anticancer Potential : This sulfonamide has been explored for its anticancer properties. Research has demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
3. Medicine
- Therapeutic Applications : The compound is under investigation for therapeutic applications in treating various diseases, including cancer and infectious diseases. Its unique chemical properties allow it to interact with biological targets effectively.
- Drug Development : Ongoing studies focus on optimizing the compound's pharmacological profile to enhance its efficacy and reduce toxicity, making it a candidate for drug development.
4. Industry
- Material Science : Due to its unique chemical characteristics, this compound is also being explored for applications in developing new materials such as polymers and coatings. Its properties may contribute to enhanced durability and functionality in industrial applications.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the thian ring.
- Introduction of the sulfonamide group.
- Utilization of reagents such as fluorinating agents and sulfonyl chlorides.
Optimizing reaction conditions—temperature, pressure, and solvent choice—is crucial for achieving high yields and purity.
Industrial Production
For large-scale synthesis, continuous flow reactors or batch reactors are often employed to enhance efficiency and cost-effectiveness while minimizing environmental impact. Advanced purification techniques like chromatography ensure the final product meets quality specifications.
Case Studies
- Anticancer Activity Study : A study published in PMC evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines, demonstrating that specific modifications to the sulfonamide structure can significantly enhance anticancer activity .
- Antimicrobial Efficacy Research : Another research project focused on assessing the antimicrobial properties of this compound against resistant bacterial strains, revealing promising results that suggest its potential as a new antibiotic .
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural Analog 1: 5-(Ethylsulfonyl)-2-methoxyaniline ()
Structural Differences :
- Lacks the thian ring and hydroxyethoxy group.
- Contains an ethylsulfonyl group instead of a sulfonamide-linked thian moiety.
Functional Implications :
Structural Analog 2: 3-(2-Chlorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea (BK64048, )
Structural Differences :
- Replaces the sulfonamide with a urea group.
- Includes a 2-chlorophenyl substituent instead of the fluorinated benzene core.
Physicochemical Properties :
- The shared 4-(2-hydroxyethoxy)thian-4-yl]methyl group likely enhances solubility compared to non-hydroxylated analogs .
- Urea vs. sulfonamide: Urea derivatives often exhibit hydrogen-bonding capacity, while sulfonamides provide stronger acidity (pKa ~10) for ionic interactions.
Structural Analog 3: 4-(Substituted)-5-Fluorobenzene-1,2-diamine ()
Structural Differences :
- Diamine core vs. sulfonamide-substituted benzene.
- Lacks the thian ring and methoxy group.
Comparative Data Table
Discussion of Key Findings
- Thian Ring Impact : The 4-(2-hydroxyethoxy)thian moiety in the target compound and BK64048 enhances solubility and rigidity, critical for drug bioavailability .
- Fluorine vs. Chlorine : Fluorine’s electronegativity may improve target binding compared to BK64048’s chlorophenyl group.
- Sulfonamide vs. Urea : Sulfonamides generally exhibit better metabolic stability and acidity, favoring ionic interactions in biological targets .
Biological Activity
The compound 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide (CAS Number: 2309774-16-9) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, reviewing relevant studies, synthesizing data from various sources, and presenting findings in a structured manner.
Chemical Structure and Properties
The molecular formula of 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide is , characterized by a sulfonamide functional group, a fluorine atom, and a methoxy substituent. The presence of the thian ring adds to its structural complexity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, benzofuran derivatives similar to our compound have shown activity against various pathogens, including fungi like Fusarium oxysporum and bacteria such as Agrobacterium tumefaciens . While 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide has not been extensively studied for specific antimicrobial efficacy, its structural components suggest potential activity against similar targets.
Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an enzyme critical for bacterial growth. The presence of the fluorine atom in this compound may enhance its binding affinity to target enzymes compared to non-fluorinated analogs. Studies on related compounds have demonstrated that modifications in the sulfonamide structure can significantly affect their inhibitory potency .
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
- Antifungal Activity : A study on benzofuran derivatives highlighted that certain compounds exhibited significant antifungal activity against Fusarium oxysporum, with IC50 values indicating effective inhibition at low concentrations. This suggests that structural modifications similar to those in our compound could yield potent antifungal agents.
- Cytotoxicity Evaluation : In vitro studies on related sulfonamides indicated varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the micromolar range. The presence of specific functional groups was correlated with enhanced activity, providing a basis for further exploration of 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide’s potential therapeutic effects.
Q & A
Basic: What are the standard synthetic routes for preparing 5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with an amine-containing intermediate. For example:
Sulfonylation: React 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(2-hydroxyethoxy)thian-4-ylmethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products .
Purification: Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Monitor purity via TLC or HPLC .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation (e.g., oxidation of the hydroxyethoxy group or incomplete sulfonylation) can be mitigated by:
- Temperature Control: Maintain reactions at 0–5°C during sulfonylation to reduce side reactions.
- Stoichiometry: Use a 10–20% excess of the sulfonyl chloride to ensure complete amine coupling.
- Catalysis: Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction and improve yield .
- Real-Time Monitoring: Employ in-situ FTIR or NMR to track reaction progress and adjust parameters dynamically .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR: 1H/13C NMR confirms the presence of the methoxy (-OCH3), fluorophenyl, and hydroxyethoxy groups. Key signals include δ ~3.8 ppm (methoxy) and δ ~4.2 ppm (hydroxyethoxy) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C15H21FNO5S2).
- X-ray Crystallography: Determines 3D conformation and hydrogen-bonding interactions (e.g., sulfonamide S=O···H-N motifs) .
Advanced: How can conflicting biological activity data across studies be reconciled?
Methodological Answer:
Discrepancies in reported bioactivity (e.g., IC50 values) may arise from:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility Issues: Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts.
- Metabolite Interference: Conduct LC-MS/MS to verify compound stability under assay conditions .
- Dose-Response Curves: Validate results with at least three independent replicates and nonlinear regression analysis .
Basic: What biological targets or pathways are associated with this compound?
Methodological Answer:
Sulfonamide derivatives are known to inhibit carbonic anhydrases, modulate ion channels, or interact with kinase domains. For this compound:
- Carbonic Anhydrase IX/XII: Test inhibition via stopped-flow CO2 hydration assay (pH 7.4, 25°C) .
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
Advanced: How to design experiments for studying its environmental fate and biodegradation?
Methodological Answer:
- Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS .
- Biodegradation: Use OECD 301D Closed Bottle Test with activated sludge. Monitor parent compound depletion and metabolite formation over 28 days .
- Soil Adsorption: Apply batch equilibrium method with varying soil organic matter content (e.g., 1–10%) to calculate Koc values .
Advanced: How to resolve crystallographic ambiguities in the thian ring conformation?
Methodological Answer:
- X-ray Diffraction: Collect high-resolution data (≤0.8 Å) to resolve chair vs. boat conformations of the thian ring.
- DFT Calculations: Compare experimental and computed (B3LYP/6-31G*) torsion angles to validate the lowest-energy conformation .
- Variable-Temperature NMR: Observe dynamic ring flipping by analyzing signal coalescence at 25–60°C .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 20 min). Detect at 254 nm .
- Impurity Profiling: Spike samples with known degradation products (e.g., des-fluoro analog) to confirm resolution .
Advanced: How to evaluate structure-activity relationships (SAR) for substituent modifications?
Methodological Answer:
- Fluorine Scanning: Synthesize analogs with F replaced by Cl, H, or CF3 to assess electronic effects on target binding .
- Thian Ring Modifications: Replace the hydroxyethoxy group with methoxy or amino variants to study steric and H-bonding contributions .
- Pharmacophore Modeling: Align analogs in Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
Advanced: What strategies mitigate cytotoxicity in normal cell lines while retaining efficacy?
Methodological Answer:
- Prodrug Design: Introduce a cleavable ester group on the hydroxyethoxy moiety to reduce off-target effects.
- Selective Targeting: Conjugate with folate or RGD peptides to enhance tumor-specific uptake .
- Cytotoxicity Screening: Compare IC50 in normal (e.g., MCF-10A) vs. cancer (e.g., MCF-7) cells using MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
